molecular formula C17H14N6 B5367175 4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B5367175
M. Wt: 302.33 g/mol
InChI Key: LVKHCLWIXMXVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic amine that contains a pyrazine ring, a pyridine ring, and a pyrrole ring.

Scientific Research Applications

4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and cancer research. This compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. It has also been found to be a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of protein kinase CK2, induction of cell cycle arrest, and apoptosis in cancer cells. This compound has also been found to have antitumor activity and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it an ideal compound for studying the role of this kinase in various cellular processes. However, one limitation of using this compound is its low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research of 4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. One direction is to explore its potential as an anticancer agent and to develop derivatives that have improved solubility and potency. Another direction is to investigate its role in other cellular processes and to identify other potential targets for this compound. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves the reaction of pyridine-2-carbaldehyde and pyrazin-2-amine in the presence of a catalyst. This reaction yields an intermediate product, which is then reacted with 1H-pyrrolo[2,3-b]pyridin-6-amine to produce the final product.

properties

IUPAC Name

4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-2-5-19-12(3-1)10-22-16-9-14(15-11-18-7-8-20-15)13-4-6-21-17(13)23-16/h1-9,11H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKHCLWIXMXVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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